N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a benzodioxin moiety linked to an imidazole-thioether scaffold. The compound’s structure includes a 1,4-benzodioxin ring (a bicyclic ether system) substituted at the 6-position with an acetamide group, which is further functionalized with a sulfanyl bridge connecting to a 1-(4-methoxyphenyl)-substituted imidazole.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-5-3-15(4-6-16)23-9-8-21-20(23)28-13-19(24)22-14-2-7-17-18(12-14)27-11-10-26-17/h2-9,12H,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNZSEGTAMRXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxin moiety with an imidazole and a sulfanyl acetamide group. Its molecular formula is , with a molecular weight of approximately 393.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.46 g/mol |
| CAS Number | 662853 |
Preliminary studies suggest that this compound may exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could play a role in its therapeutic effects against diseases such as cancer.
- Receptor Binding : Interaction studies indicate that it may bind to certain biological receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Anticancer Activity : Initial findings suggest potential efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies have reported its effectiveness against various microbial strains.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, particularly concerning neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Medicinal Chemistry highlighted the compound's potential as an anticancer agent through its ability to induce apoptosis in cancer cells. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
- Another research article focused on its antimicrobial properties, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy.
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Medicinal Chemistry Journal | Anticancer | Induces apoptosis via caspase activation |
| Journal of Antimicrobial Agents | Antimicrobial | Effective against multiple bacterial strains |
| Neuropharmacology Review | Neuroprotective | Potential to protect neuronal cells from oxidative stress |
Comparison with Similar Compounds
Key Structural Observations :
- The target compound’s imidazole core distinguishes it from thiadiazole (), thieno-pyrimidinone (), and pyrimido-indole () derivatives.
- Substituent positioning (e.g., 4-methoxyphenyl vs.
Physicochemical Properties
Key Property Insights :
- The target compound and C331-1949 () share nearly identical hydrogen bond donor/acceptor counts and polar surface areas, suggesting similar solubility and membrane permeability profiles.
- Higher logP values (e.g., 4.59 for C331-1949) indicate lipophilicity conducive to cellular uptake but may limit aqueous solubility.
Functional Implications
- Hydrogen Bonding : The benzodioxin-acetamide moiety in the target compound and its analogs () provides hydrogen-bonding sites (amide N-H and carbonyl O) critical for interactions with biological targets like kinases or GPCRs .
- Sulfanyl Linker : The thioether bridge in all compounds enhances conformational flexibility and may participate in hydrophobic or π-π stacking interactions.
- Substituent Effects: The 4-methoxyphenyl group in the target compound and C331-1949 () could enhance metabolic stability compared to non-substituted analogs.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting from benzodioxin and imidazole precursors. Critical steps include:
- Imidazole ring formation : Condensation of glyoxal with 4-methoxyaniline derivatives under acidic conditions (e.g., HCl/ethanol, 60–80°C) .
- Thioacetamide linkage : Coupling the imidazole-thiol intermediate with chloroacetylated benzodioxin using NaOH in THF/water (room temperature, 12–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Key reagents: Glyoxal, 4-methoxyaniline, benzodioxin-6-amine, chloroacetyl chloride.
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO confirm the acetamide linkage (δ 2.8–3.2 ppm for CH2S, δ 8.1–8.3 ppm for imidazole protons) and aromatic benzodioxin/methoxyphenyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 441.12) .
- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C of benzodioxin) .
Q. What are the common by-products during synthesis, and how are they mitigated?
- By-products : Sulfoxide derivatives (from sulfur oxidation) or incomplete coupling intermediates.
- Mitigation : Use inert atmospheres (N2/Ar) during thiol reactions and monitor progress via TLC or HPLC .
Advanced Research Questions
Q. How can researchers optimize synthetic yield using design of experiments (DoE)?
Apply DoE to evaluate variables like temperature, solvent ratio, and reaction time. For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Reaction Temp. | 20–80°C | 60°C |
| Solvent (THF:H2O) | 1:1 to 4:1 | 3:1 |
| Reaction Time | 6–24 hours | 18 hours |
| Flow chemistry (e.g., microreactors) can enhance reproducibility and reduce by-product formation . |
Q. What strategies establish structure-activity relationships (SAR) for its biological activity?
- Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess enzyme inhibition potency .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, IC50 determination) or enzyme targets (e.g., tyrosine kinases) .
Q. How do researchers resolve discrepancies in reported biological activity data?
- Control experiments : Verify compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity) .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and enzyme batches across studies .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with logP values to predict metabolic stability .
Q. How is metabolic stability assessed in preclinical models?
- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH) and quantify parent compound degradation via LC-MS .
- CYP inhibition screening : Measure IC50 against major CYP enzymes to identify drug-drug interaction risks .
Data Contradictions and Validation
- Synthetic yield variations : Studies report 45–78% yields for the thioacetamide coupling step. Differences arise from solvent purity (anhydrous THF vs. technical grade) and stirring efficiency .
- Biological activity : Conflicting IC50 values (e.g., 2–10 µM against MCF-7) may reflect assay protocols (e.g., incubation time, serum concentration) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
